An In-depth Technical Guide to Methyl 5-bromobenzo[d]oxazole-2-carboxylate: Synthesis, Structure, and Applications
An In-depth Technical Guide to Methyl 5-bromobenzo[d]oxazole-2-carboxylate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold
Methyl 5-bromobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring a benzoxazole core. The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous biologically active compounds underscores its importance as a versatile building block in the design and synthesis of novel therapeutic agents. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a bromine atom at the 5-position and a methyl carboxylate group at the 2-position of the benzoxazole ring system offers synthetic handles for further molecular elaboration, making Methyl 5-bromobenzo[d]oxazole-2-carboxylate a valuable intermediate for drug discovery and development.
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications in the field of drug development.
Chemical Structure and Properties
The chemical structure of Methyl 5-bromobenzo[d]oxazole-2-carboxylate is characterized by a planar bicyclic system. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₃ | |
| Molecular Weight | 256.05 g/mol | |
| CAS Number | 954239-61-3 | |
| IUPAC Name | methyl 5-bromo-1,3-benzoxazole-2-carboxylate |
Synthesis of Methyl 5-bromobenzo[d]oxazole-2-carboxylate: A Proposed Pathway
A robust and efficient synthesis of Methyl 5-bromobenzo[d]oxazole-2-carboxylate can be achieved through the condensation and subsequent cyclization of 2-amino-4-bromophenol with a suitable C2 electrophile. A logical and commonly employed strategy involves the use of methyl chlorooxoacetate (methyl oxalyl chloride). This two-step, one-pot procedure involves an initial acylation of the amino group of the aminophenol, followed by an acid-catalyzed intramolecular cyclodehydration to furnish the benzoxazole ring.
Experimental Protocol
Materials:
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2-Amino-4-bromophenol
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Methyl chlorooxoacetate
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Pyridine (or another suitable non-nucleophilic base)
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Dichloromethane (DCM), anhydrous
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p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Acylation: To a solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.1 eq). Stir the mixture for 10-15 minutes.
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Slowly add a solution of methyl chlorooxoacetate (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Cyclization: Once the starting aminophenol is consumed, add p-toluenesulfonic acid (0.1 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 40 °C for DCM) and continue stirring for 4-8 hours, or until TLC analysis indicates the formation of the desired benzoxazole and consumption of the intermediate.
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Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 5-bromobenzo[d]oxazole-2-carboxylate as a solid.
Causality Behind Experimental Choices:
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The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the acylation without competing with the aminophenol for the electrophilic methyl chlorooxoacetate.
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Conducting the initial acylation at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
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The acid-catalyzed cyclodehydration is a standard method for the formation of the oxazole ring from an o-hydroxy amide precursor. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and subsequent dehydration.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.85 | d |
| ~ 7.60 | dd |
| ~ 7.45 | d |
| ~ 4.05 | s |
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Rationale: The aromatic protons will appear in the downfield region. H-4 is expected to be the most deshielded due to its proximity to the electron-withdrawing bromine atom and the oxazole nitrogen. H-6 will likely appear as a doublet of doublets due to coupling with both H-4 and H-7. H-7 will be a doublet. The methyl ester protons will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.5 | C=O (ester) |
| ~ 158.0 | C-2 |
| ~ 149.0 | C-7a |
| ~ 142.0 | C-3a |
| ~ 129.0 | C-6 |
| ~ 125.0 | C-4 |
| ~ 118.0 | C-5 |
| ~ 112.0 | C-7 |
| ~ 53.0 | -OCH₃ |
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Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbons of the benzoxazole ring system will appear in the aromatic region, with their specific shifts influenced by the heteroatoms and the bromine substituent. The methyl carbon of the ester will be the most upfield signal.
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 255/257 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 224/226 | [M - OCH₃]⁺ |
| 196/198 | [M - COOCH₃]⁺ |
| 117 | [M - Br - COOCH₃]⁺ |
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Rationale: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. Fragmentation is likely to involve the loss of the methoxy radical, the carbomethoxy group, and subsequent loss of bromine.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted IR Data (KBr, cm⁻¹) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | C-H stretching (aromatic) |
| ~ 2950 | C-H stretching (methyl) |
| ~ 1740 | C=O stretching (ester) |
| ~ 1610, 1580 | C=C stretching (aromatic) |
| ~ 1550 | C=N stretching (oxazole) |
| ~ 1250 | C-O stretching (ester) |
| ~ 1100 | C-O-C stretching (oxazole) |
Applications in Drug Development and Medicinal Chemistry
The benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Methyl 5-bromobenzo[d]oxazole-2-carboxylate, as a functionalized derivative, serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity.
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Anticancer Activity: Many benzoxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization. The 5-bromo substituent on Methyl 5-bromobenzo[d]oxazole-2-carboxylate is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl groups. This enables the exploration of structure-activity relationships in the development of novel anticancer agents. For instance, new benzoxazole derivatives have shown promising anticancer effects against various carcinoma cell lines[1].
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Antimicrobial Agents: The benzoxazole nucleus is also a key component of many compounds with significant antibacterial and antifungal properties[2]. The ester functionality at the 2-position of the title compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for antimicrobial screening.
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Anti-inflammatory and Other Activities: Benzoxazole derivatives have also been investigated for their potential as anti-inflammatory, antiviral, and analgesic agents. The ability to functionalize both the 2- and 5-positions of the benzoxazole core of Methyl 5-bromobenzo[d]oxazole-2-carboxylate provides a platform for the synthesis of a diverse range of compounds for screening against various biological targets.
Conclusion
Methyl 5-bromobenzo[d]oxazole-2-carboxylate is a valuable and versatile heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. While a specific, detailed experimental protocol and corresponding characterization data are not yet widely published, a logical and efficient synthetic route can be proposed based on established chemical principles. The predicted spectroscopic data provides a solid foundation for the characterization of this molecule. The strategic placement of the bromo and methyl ester functionalities opens up numerous avenues for the synthesis of novel benzoxazole derivatives with a wide range of potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of Methyl 5-bromobenzo[d]oxazole-2-carboxylate is warranted to fully explore its potential in the development of new medicines.
